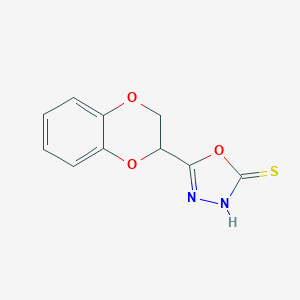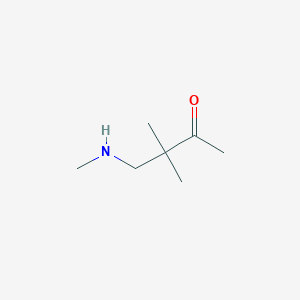
3,3-Dimethyl-4-methylamino-butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-4-methylamino-butan-2-one, also known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. DMBA is a ketone that belongs to the class of beta-keto-amphetamines. It has a similar structure to the popular drug, DMAA, which has been banned in several countries due to its adverse effects. However, DMBA has shown promising results in various studies, making it a potential candidate for further research.
作用機序
The mechanism of action of 3,3-Dimethyl-4-methylamino-butan-2-one is not fully understood. However, it is believed to act as a central nervous system stimulant. 3,3-Dimethyl-4-methylamino-butan-2-one is structurally similar to DMAA, which acts as a sympathomimetic agent. It is believed that 3,3-Dimethyl-4-methylamino-butan-2-one may also act in a similar way, leading to the release of norepinephrine and dopamine in the brain. This leads to an increase in alertness, cognitive function, and mood enhancement.
Biochemical and Physiological Effects:
3,3-Dimethyl-4-methylamino-butan-2-one has been shown to have various biochemical and physiological effects. Studies have shown that 3,3-Dimethyl-4-methylamino-butan-2-one can increase heart rate, blood pressure, and respiration rate. It can also lead to an increase in energy expenditure and fat oxidation. 3,3-Dimethyl-4-methylamino-butan-2-one has also been shown to have an effect on glucose metabolism, leading to a decrease in blood glucose levels. 3,3-Dimethyl-4-methylamino-butan-2-one has been shown to have a low toxicity profile and has not been associated with any adverse effects in animal models.
実験室実験の利点と制限
One of the significant advantages of using 3,3-Dimethyl-4-methylamino-butan-2-one in lab experiments is its low toxicity profile. 3,3-Dimethyl-4-methylamino-butan-2-one has been shown to have a low LD50 value, indicating that it is relatively safe to use in animal models. 3,3-Dimethyl-4-methylamino-butan-2-one is also easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3,3-Dimethyl-4-methylamino-butan-2-one in lab experiments is its limited availability. 3,3-Dimethyl-4-methylamino-butan-2-one is not widely available commercially, and researchers may need to synthesize it themselves.
将来の方向性
There are several potential future directions for research on 3,3-Dimethyl-4-methylamino-butan-2-one. One area of research is in the field of neuroscience. 3,3-Dimethyl-4-methylamino-butan-2-one has shown promising results in animal models, and further research could lead to the development of new cognitive enhancers or antidepressant drugs. Another area of research is in the field of sports performance. 3,3-Dimethyl-4-methylamino-butan-2-one has been shown to increase energy expenditure and fat oxidation, making it a potential candidate for use as a weight loss supplement. Further research could also lead to the development of new performance-enhancing drugs. Overall, 3,3-Dimethyl-4-methylamino-butan-2-one has shown significant potential in various areas of research and is a compound that warrants further investigation.
合成法
3,3-Dimethyl-4-methylamino-butan-2-one can be synthesized through different methods, including the reaction of 4-methylaminobutan-2-one with acetone. The reaction is usually carried out in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is then purified through various methods, such as recrystallization or chromatography. The synthesis of 3,3-Dimethyl-4-methylamino-butan-2-one is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
3,3-Dimethyl-4-methylamino-butan-2-one has been used in various scientific research studies due to its potential applications in different areas. One of the primary areas of research is in the field of neuroscience. 3,3-Dimethyl-4-methylamino-butan-2-one has been shown to have a similar structure to DMAA, which has been used as a cognitive enhancer. Studies have shown that 3,3-Dimethyl-4-methylamino-butan-2-one can improve cognitive function and memory retention in animal models. 3,3-Dimethyl-4-methylamino-butan-2-one has also been studied for its potential use as an antidepressant and anxiolytic agent.
特性
CAS番号 |
123528-99-4 |
|---|---|
製品名 |
3,3-Dimethyl-4-methylamino-butan-2-one |
分子式 |
C7H15NO |
分子量 |
129.2 g/mol |
IUPAC名 |
3,3-dimethyl-4-(methylamino)butan-2-one |
InChI |
InChI=1S/C7H15NO/c1-6(9)7(2,3)5-8-4/h8H,5H2,1-4H3 |
InChIキー |
QPKSAEVZZQMSER-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)CNC |
正規SMILES |
CC(=O)C(C)(C)CNC |
同義語 |
2-Butanone, 3,3-dimethyl-4-(methylamino)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)

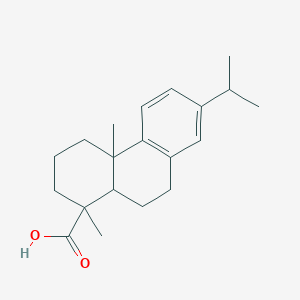
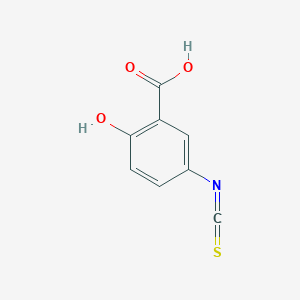

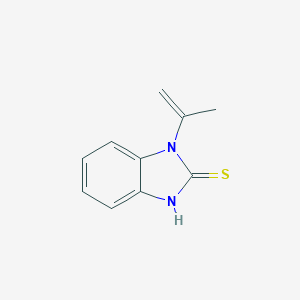
![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)

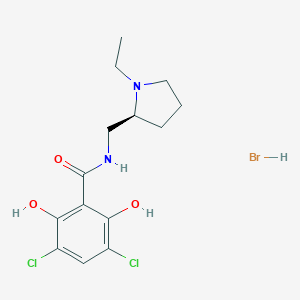

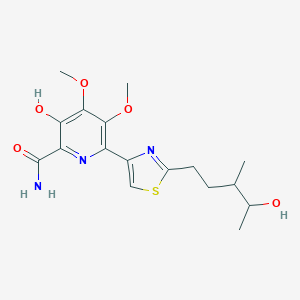
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
